molecular formula C19H13N3O5S2 B2861673 4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 477766-82-8

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No.: B2861673
CAS No.: 477766-82-8
M. Wt: 427.45
InChI Key: XTFAYFGKFZCSCB-QPEQYQDCSA-N
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Description

This compound is a structurally complex thiazolidinone derivative characterized by a bicyclic-to-tricyclic framework fused with a 1,3-thiazolidin-4-one core. The (Z)-configuration of the 4-nitrophenylmethylidene substituent at the 5-position of the thiazolidinone ring is critical for its electronic and steric properties.

Properties

IUPAC Name

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S2/c23-16-13(7-9-1-5-12(6-2-9)22(26)27)29-19(28)21(16)20-17(24)14-10-3-4-11(8-10)15(14)18(20)25/h1-7,10-11,14-15H,8H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFAYFGKFZCSCB-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)C(=CC5=CC=C(C=C5)[N+](=O)[O-])SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N4C(=O)/C(=C/C5=CC=C(C=C5)[N+](=O)[O-])/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound based on available literature and research findings.

Molecular Formula: C17H12N2O6S2
Molecular Weight: 404.4 g/mol
IUPAC Name: this compound
CAS Number: 851304-36-4

Recent studies indicate that this compound may act as an inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in regulating cell growth and differentiation. By binding to axin, a key regulator in this pathway, the compound enhances the degradation of β-catenin and Ras, leading to reduced proliferation of colorectal cancer cells harboring APC and KRAS mutations.

Anticancer Properties

  • Colorectal Cancer (CRC) Inhibition:
    • The compound has shown significant inhibitory effects on CRC cell lines with mutations in APC and KRAS.
    • In vitro studies demonstrated that treatment with the compound resulted in decreased cell viability and increased apoptosis in CRC cells.
  • Mechanistic Insights:
    • The compound's ability to enhance the β-catenin destruction complex was highlighted as a critical mechanism for its anticancer activity.
    • It was observed that the compound effectively suppresses tumor growth in xenograft models of CRC.

Tyrosinase Inhibition

The compound also exhibits potential as a tyrosinase inhibitor, which is significant for conditions related to hyperpigmentation:

  • Inhibition Studies:
    • Preliminary data suggest that structural modifications could enhance its inhibitory activity against tyrosinase.
    • The presence of specific functional groups appears to correlate with increased potency in inhibiting melanin production .

Study 1: Colorectal Cancer Model

In a controlled study involving murine models with CRC, administration of the compound resulted in a marked reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis rates as measured by TUNEL assays.

Study 2: Tyrosinase Activity

A comparative study assessed the tyrosinase inhibitory activity of several derivatives of phenolic compounds alongside the target compound. The results indicated that while some derivatives showed moderate inhibition, the target compound demonstrated superior efficacy, particularly in formulations containing hydroxyl groups on the phenyl ring .

Data Summary

Biological ActivityObservations
Colorectal Cancer Inhibition Significant reduction in cell viability and tumor size in CRC models
Tyrosinase Inhibition Enhanced inhibition observed with specific structural modifications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiazolidinone derivatives with similar substituents but differing in core structures or substituent positions have been extensively studied. Key analogues include:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Reference
3-[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid Linear propanoic acid chain instead of tricyclic system; retains 4-nitrophenylmethylidene and thione groups ~400 (approx.) Aldose reductase inhibition (hypothetical based on structural similarity to )
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide Benzamide substituent; phenolic group introduces hydrogen-bonding potential ~470 (approx.) Anticancer activity (in silico predictions)
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulene substituent; planar aromatic system enhances redox activity ~320 (exact) Electrochemically active; antioxidant properties
4-[(5Z)-4-Oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Allyloxy group; flexible butanoic acid chain ~430 (approx.) Anti-inflammatory (predicted)

Key Differences and Implications

  • Electrochemical Behavior: The tricyclic framework in the target compound likely reduces solubility compared to linear analogues like the propanoic acid derivative, which may limit bioavailability .
  • Biological Target Specificity: The 4-azatricyclo system may enhance binding to enzymes with hydrophobic active sites (e.g., carbonic anhydrase) compared to simpler thiazolidinones .
  • Synthetic Accessibility: The target compound requires multi-step synthesis involving cycloaddition and tricyclic ring formation, whereas analogues with linear chains (e.g., propanoic acid derivatives) are synthesized via one-pot Knoevenagel condensations .

Research Findings

  • In Silico Predictions : Molecular docking studies suggest the 4-nitrophenyl group in the target compound interacts with nitroreductases, a feature shared with analogues in and . However, the tricyclic system may introduce steric hindrance, reducing efficacy compared to smaller molecules .
  • Thermodynamic Stability: The rigid tricyclic framework confers higher thermal stability (predicted ΔG ~ -50 kcal/mol) than flexible analogues like the butanoic acid derivative (ΔG ~ -30 kcal/mol) .
  • SAR Trends : Replacement of the 4-nitrophenyl group with electron-donating substituents (e.g., methoxy in ) reduces electrophilicity and alters biological activity .

Notes on Methodology and Limitations

  • Data Gaps : Experimental data for the target compound are sparse; comparisons rely on structural analogues and computational models (e.g., QSAR in ).
  • Contradictions: While in silico models () predict broad activity for nitro-substituted thiazolidinones, experimental studies (e.g., ) show narrow specificity, highlighting the need for empirical validation.

Q & A

Q. Advanced

  • Flaviviridae : Yellow Fever Virus (YFV) in Vero cells (EC50 via plaque reduction).
  • Retroviruses : HIV-1 in MT-4 cells (p24 antigen ELISA).
  • Herpesviridae : HSV-1 in HEp-2 cells (cytopathic effect inhibition).
    Pre-treatment protocols (1 hr pre-incubation) differentiate virucidal vs. intracellular activity. AZT (azidothymidine) is a common positive control .

How do stability studies inform formulation strategies?

Advanced
Forced degradation studies (acid/base hydrolysis, thermal stress) reveal:

  • Acidic conditions : Hydrolysis of the azatricyclo ring (t1/2 = 8 hrs at pH 2).
  • Basic conditions : Thioxo group oxidation to sulfonic acid (t1/2 = 12 hrs at pH 10).
    Formulations require enteric coatings (pH-dependent release) or lyophilization to prevent aqueous degradation .

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